N-benzyltricyclo[4.3.1.1~3,8~]undecane-1-carbothioamide
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Overview
Description
N~1~-BENZYLTRICYCLO[4311~3,8~]UNDECANE-1-CARBOTHIOAMIDE is a complex organic compound with a unique tricyclic structureThe compound’s molecular formula is C19H25NS, and it has an average mass of 299.474 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-BENZYLTRICYCLO[4.3.1.1~3,8~]UNDECANE-1-CARBOTHIOAMIDE typically involves multiple steps, starting with the formation of the tricyclic core structure. This is followed by the introduction of the benzyl group and the carbothioamide functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature .
Industrial Production Methods
Industrial production of N1-BENZYLTRICYCLO[4.3.1.1~3,8~]UNDECANE-1-CARBOTHIOAMIDE may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
N~1~-BENZYLTRICYCLO[4.3.1.1~3,8~]UNDECANE-1-CARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N~1~-BENZYLTRICYCLO[4.3.1.1~3,8~]UNDECANE-1-CARBOTHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-BENZYLTRICYCLO[4.3.1.1~3,8~]UNDECANE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. Detailed studies on its mechanism of action are ongoing, and more information can be found in specialized scientific literature .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyltricyclo[4.3.1.1~3,8~]undecane-3-carbothioamide
- (1R,8R)-N-Benzyltricyclo[4.3.1.1~3,8~]undecane-3-carbothioamide
- (3S,6S)-N-benzyltricyclo[4.3.1.1^{3,8}]undecane-1-carbothioamide
Uniqueness
N~1~-BENZYLTRICYCLO[4.3.1.1~3,8~]UNDECANE-1-CARBOTHIOAMIDE stands out due to its specific tricyclic structure and the presence of the carbothioamide group. This unique combination of features gives it distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C19H25NS |
---|---|
Molecular Weight |
299.5 g/mol |
IUPAC Name |
N-benzyltricyclo[4.3.1.13,8]undecane-1-carbothioamide |
InChI |
InChI=1S/C19H25NS/c21-18(20-13-14-4-2-1-3-5-14)19-10-15-6-7-16(11-19)9-17(8-15)12-19/h1-5,15-17H,6-13H2,(H,20,21) |
InChI Key |
TWTBHRYZCVVVNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3CC1CC(C2)(C3)C(=S)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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